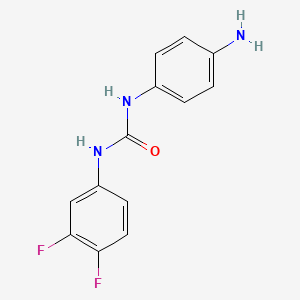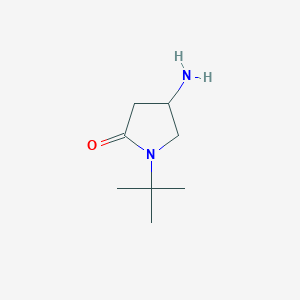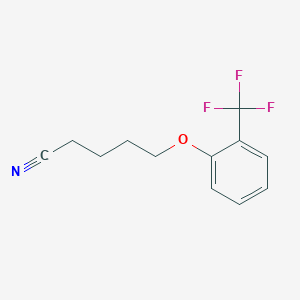
6-amino-2-(4-methoxyphenyl)-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-2-(4-methoxyphenyl)-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a methoxyphenyl group at the 2nd position, and a keto group at the 4th position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(4-methoxyphenyl)-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation facilitates the one-pot multicomponent reaction of different aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-2-(4-methoxyphenyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, hydroxyl derivatives, and oxo compounds.
Aplicaciones Científicas De Investigación
6-amino-2-(4-methoxyphenyl)-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential antiproliferative activity against various human tumor cell lines.
Industry: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-amino-2-(4-methoxyphenyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it acts as a chelating agent for zinc ions, enabling the visualization of zinc in cellular environments . The methoxy group facilitates intramolecular charge transfer, enhancing its fluorescence properties.
Comparación Con Compuestos Similares
Similar Compounds
- 6-amino-2,4-dimethoxypyrimidine
- 4,6-diphenylpyrimidin-2-amine
- 6-amino-2-(4-chlorophenyl)pyrimidin-4-one
Uniqueness
6-amino-2-(4-methoxyphenyl)-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the methoxy group at the 4th position enhances its ability to participate in charge transfer processes, making it a valuable tool in fluorescence-based applications .
Propiedades
IUPAC Name |
6-amino-2-(4-methoxyphenyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)11-13-9(12)6-10(15)14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPEQYZGDNRMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-bromophenyl)methyl]oxane-4-carboxamide](/img/structure/B7877812.png)









![N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7877902.png)


![1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene](/img/structure/B7877916.png)
